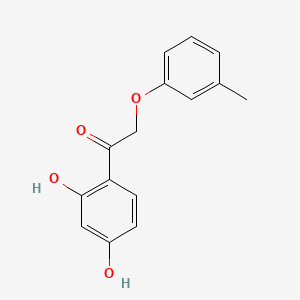

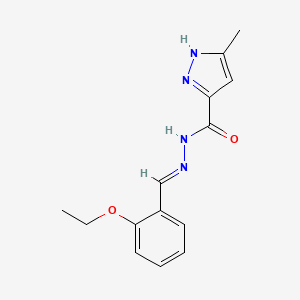

1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)ethanone, also known as Resveratrol, is a polyphenolic compound that has been extensively studied for its potential health benefits. It is naturally found in various plants, including grapes, berries, and peanuts. Resveratrol has been shown to have antioxidant, anti-inflammatory, and anticancer properties, making it an attractive compound for scientific research.

Applications De Recherche Scientifique

Environmental Science and Chemistry

Disinfection By-Products in Water Treatment : A study investigated the transformation characteristics and genotoxicity changes of 2,4-Dihydroxybenzophenone (BP-1), a similar compound, during the chlorination disinfection process. This research highlighted the formation of novel by-products, including chlorobenzoquinone, phenyl benzoquinones, and polycyclic aromatic hydrocarbons, proposing plausible transformation pathways involving chlorination substitution and hydrolysis reactions. This work underlines potential ecological and health risks associated with such transformations in water treatment processes (Xuefeng Sun et al., 2019).

Bacterial Metabolism of Environmental Contaminants : Another study focused on the novel metabolic pathway of Bisphenol A (BPA) by a Gram-negative bacterium, revealing a process involving oxidative skeletal rearrangement and further transformations leading to the mineralization of BPA. This research opens avenues for understanding bacterial roles in mitigating environmental contamination by similar phenolic compounds (J. Spivack, T. K. Leib, J. Lobos, 1994).

Chemistry and Biochemistry

Corrosion Inhibition : A study on the corrosion inhibition efficiency of various Schiff bases, including 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone (S4), for carbon steel in 1 M HCl was conducted. This research demonstrated that certain chemical structures, like S4, act as effective mixed (cathodic/anodic) inhibitors, highlighting the importance of chemical structure in corrosion inhibition (M. Hegazy et al., 2012).

Molecular Docking and ADMET Studies : The anti-microbial properties of Ethanone, 1-(2-hydroxy-5-methyl phenyl), were explored through molecular docking and ADMET studies, providing insights into the compound's binding efficacy with proteins in Staphylococcus aureus. This research contributes to the understanding of the compound's potential in developing antimicrobial strategies (Medicharla SRI SATYA, S. B. V., Aiswariya, 2022).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-10-3-2-4-12(7-10)19-9-15(18)13-6-5-11(16)8-14(13)17/h2-8,16-17H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWINKNFGLSMXBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)C2=C(C=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160411 |

Source

|

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137987-85-0 |

Source

|

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5527306.png)

![2-[2-(4-ethoxybenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B5527319.png)

![3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5527360.png)

![2-methyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5527374.png)

![4-methyl-1-[(2-methyl-2-propen-1-yl)thio]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5527381.png)

![N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5527384.png)

![3-ethyl-8-[4-(1H-pyrazol-1-ylmethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5527400.png)